3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to "3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline" often involves multi-step organic reactions, including condensation and cyclization processes. For example, a novel synthesis method for dihydro-2H-naphtho[2,1-e][1,3]oxazine derivatives has been reported, utilizing zirconyl(IV) chloride as a catalyst, indicating the potential pathways that might be adapted for the synthesis of the target compound (Kategaonkar et al., 2010).
Molecular Structure Analysis
The molecular structure of "3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline" derivatives can be elucidated through spectroscopic techniques. Studies have focused on the photophysical behavior of related compounds, highlighting the significance of molecular structure in determining their electronic and optical properties (Phatangare et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving naphtho[1,2-d][1,3]oxazole derivatives are diverse, including cycloadditions, oxidations, and substitutions. These reactions are crucial for modifying the compound's chemical structure and, consequently, its physical and chemical properties (Rodphon et al., 2022).
Scientific Research Applications
Synthesis and Characterization
Synthesis of ESIPT Molecules
Novel ESIPT (Excited State Intramolecular Proton Transfer) molecules containing naphtho[1,2-d][1,3]oxazol-2-yl units were synthesized and characterized for their photo-physical properties. These molecules exhibit unique absorption and dual emission properties (Satam et al., 2012).
Photophysical Behavior Study
A specific compound, fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol, was synthesized and its photophysical behavior was studied. This research highlights its sensitivity to micro-environments and large Stokes shift due to Excited State Intramolecular Proton Transfer (Phatangare et al., 2013).
Synthesis of 2-Substituted Naphtho[1,2-d]oxazole Derivatives
A range of 2-substituted naphtho[1,2-d]oxazole derivatives were synthesized, showcasing their potential for biological and photochromatic activities. These derivatives are considered important in research for synthesizing bioactive structures (Kumar et al., 2020).
Photophysical and Biological Activities
Fluorescent Properties and Antimicrobial Activity
Synthesized 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives exhibited fluorescent properties and were evaluated for their antibacterial and antifungal activities, demonstrating potential in both photophysical and biological applications (Phatangare et al., 2013).
Antimicrobial and Antioxidant Activities
Novel 3,4-dihydro-3-substituted-2H-naphtho[2,1-e][1,3]oxazine derivatives were synthesized and showed significant antibacterial and antifungal activity, highlighting their potential in medicinal applications (Kategaonkar et al., 2010).
Eco-Friendly Synthesis and Biological Activities
Eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives demonstrated notable antimicrobial effects, showcasing the potential of these compounds in developing eco-friendly pharmaceutical agents (Mathew et al., 2010).
Future Directions
The future directions for “3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline” could involve further exploration of its potential biological activities, given the promising results seen with similar compounds . Additionally, more research could be done to optimize its synthesis and understand its chemical reactions.
properties
IUPAC Name |
3-benzo[e][1,3]benzoxazol-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-13-6-3-5-12(10-13)17-19-16-14-7-2-1-4-11(14)8-9-15(16)20-17/h1-10H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDUEWAUWWGTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC(=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline |
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